molecular formula C18H18N6 B2586532 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole CAS No. 612049-32-8

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole

Cat. No.: B2586532
CAS No.: 612049-32-8
M. Wt: 318.384
InChI Key: BKJBGIWYBDUHIM-XDHOZWIPSA-N
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Description

The compound 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole is a benzimidazole derivative featuring a hydrazinylidene Schiff base linker and a propyl substituent at the N1 position. The (E)-configuration of the imine group is critical for its structural stability and biological interactions. Benzimidazole scaffolds are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The incorporation of a hydrazinylidene moiety enhances metal-chelating capabilities, making it a candidate for coordination chemistry and therapeutic applications . Its synthesis typically involves condensation reactions between substituted benzimidazole aldehydes and hydrazine derivatives under acidic conditions .

Properties

IUPAC Name

N-[(E)-(1-propylbenzimidazol-2-yl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-2-11-24-16-10-6-5-9-15(16)20-17(24)12-19-23-18-21-13-7-3-4-8-14(13)22-18/h3-10,12H,2,11H2,1H3,(H2,21,22,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJBGIWYBDUHIM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H16N4
  • Molecular Weight : 252.30 g/mol
  • CAS Number : 343358-52-1

The structure features a benzimidazole core linked to a hydrazine moiety, which is significant for its biological activity.

Biological Activity Overview

Benzimidazole derivatives are recognized for their broad-spectrum pharmacological properties, including:

  • Antimicrobial Activity : Effective against various bacterial and fungal pathogens.
  • Antiparasitic Activity : Demonstrated efficacy against protozoan parasites and nematodes.
  • Anticancer Activity : Potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
5-(5-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]}furan-2-yl)S. aureus25 µg/ml
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]}phenolE. coli50 µg/ml

These findings suggest that the compound could be effective against common pathogens, making it a candidate for further development as an antimicrobial agent.

Antiparasitic Activity

Benzimidazole derivatives have also been evaluated for their antiparasitic effects. A related study found that certain benzimidazole compounds demonstrated nanomolar activity against protozoan parasites such as Giardia intestinalis and Leishmania mexicana. The in vivo efficacy against Trichinella spiralis was notable, with specific compounds showing good activity at dosages of 75 mg/kg .

The biological activity of benzimidazole derivatives is often attributed to their ability to inhibit key enzymes or disrupt cellular processes in target organisms. For example:

  • Inhibition of Tubulin Polymerization : Many benzimidazoles interfere with microtubule formation, which is crucial for cell division in both cancer cells and parasites.
  • DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of benzimidazole derivatives, one compound similar to the target compound showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of benzimidazole derivatives against clinical isolates of bacteria. Results indicated that modifications in the hydrazine moiety significantly enhanced antibacterial activity, suggesting structure-activity relationships that could guide future synthesis .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with benzimidazole structures can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameActivity TypeMIC (µg/ml)Reference
Compound AAntibacterial25
Compound BAntifungal50
Compound CAntiviral0.6

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. Benzimidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Anticancer Activity

A study investigated the effects of a series of benzimidazole derivatives on human cancer cell lines, revealing that some compounds significantly reduced cell viability at low concentrations. The mechanism involved the induction of oxidative stress and disruption of mitochondrial function .

Antiviral Activity

Benzimidazole derivatives have also been evaluated for their antiviral properties, particularly against hepatitis B and C viruses. Compounds similar to 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole showed promising results in inhibiting viral replication and reducing viral load in infected cells .

Table 2: Antiviral Efficacy Against Hepatitis Viruses

Compound NameVirus TypeEC50 (µM)Reference
Compound DHepatitis B1.5
Compound EHepatitis C3.0

Industrial Applications

Apart from its biological significance, this compound may find applications in material science and chemical sensor development due to its unique chemical properties. Its ability to form complexes with metal ions can be harnessed for sensor technology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Benzimidazole derivatives are structurally diverse, with variations in substituents significantly impacting their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents/Modifications Key Features Reference
Target Compound Propyl at N1; hydrazinylidene-methyl linker (E)-imine configuration, dual benzimidazole cores, metal-chelating potential
(E)-4-(((1H-Benzimidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide (6a-l) Halogenated benzylidenebenzohydrazide Enhanced antimicrobial activity due to halogen substituents
2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) Hydroxyphenyl at C2 Improved solubility via phenolic -OH; antioxidant properties
Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate Nitrophenylhydrazone; ethyl ester Planar structure with hydrogen-bonded chains; C—H···O/N—H···O interactions
N-(1H-Benzimidazol-2-yl)-2-(2-phenylhydrazinyl)acetamide (3e) Phenylhydrazinylacetamide α-glucosidase inhibition; antidiabetic potential

Physicochemical Properties

Data from and highlight substituent-dependent trends:

  • Melting Points : Hydroxyphenyl derivatives (213–315°C) exhibit higher melting points than halogenated analogs (223–298°C), likely due to intermolecular hydrogen bonding .
  • Molecular Weight : Bulky substituents (e.g., naphthyl in Entry 4, ) increase molecular weight (13705 g/mol) but reduce solubility .
  • Hydrogen Bonding : The target compound’s hydrazinylidene group facilitates C—H···O/N—H···O interactions, akin to ethyl 2-(1H-benzimidazol-2-yl)-nitrophenylhydrazone derivatives .

Spectroscopic and Crystallographic Characterization

  • X-ray Diffraction : The (E)-configuration of the target compound is confirmed via single-crystal X-ray analysis, similar to (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide .
  • Hydrogen-Bonding Networks : Crystallographic studies reveal chain-like hydrogen-bonded assemblies in analogs like ethyl 2-(1H-benzimidazol-2-yl)-nitrophenylhydrazone, stabilizing the lattice .

Research Findings and Implications

  • Structure-Activity Relationships : Electron-withdrawing groups (e.g., nitro, halogen) enhance bioactivity but may reduce solubility. Hydrophilic substituents (e.g., -OH) improve pharmacokinetics .
  • Therapeutic Potential: The target compound’s dual benzimidazole cores and hydrazinylidene linker position it as a multifunctional agent for antimicrobial or antidiabetic drug development .
  • Synthetic Challenges : Propyl substituents at N1 require careful optimization to balance steric effects and reactivity during condensation .

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole?

The compound is synthesized via multi-step protocols involving condensation and cyclization reactions. A typical route involves:

Synthesis of 1H-benzimidazole-2-thiol (from o-phenylenediamine, KOH, and CS₂ in ethanol) .

Hydrazine substitution : Reacting the thiol derivative with hydrazine hydrate in methanol to form 2-hydrazinyl-1H-benzimidazole .

Condensation : The hydrazinyl intermediate is condensed with an aldehyde/ketone (e.g., propionaldehyde for the propyl group) in the presence of glacial acetic acid or NaOH to form the final hydrazone-linked benzimidazole .
Key validation : Elemental analysis (±0.4% deviation), IR (N-H, C=N stretches), and ¹H-NMR (δ 10.93–12.31 for aromatic protons) confirm intermediates and final products .

Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3395–3464 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
  • ¹H-NMR : Reveals aromatic protons (δ 6.8–8.2), hydrazone NH (δ 10.9–12.3), and propyl chain protons (δ 0.9–1.7) .
  • 13C-NMR : Confirms aromatic carbons (δ 115–151) and hydrazone/imine carbons (δ 150–160) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 349.4 for C₁₉H₁₉N₆) .

Advanced: How can researchers resolve contradictions in biological activity data across derivatives?

Contradictions often arise from structural variations (e.g., substituent effects on hydrazone geometry) or assay conditions. Methodological strategies :

  • Dose-response studies : Test derivatives across a concentration range (e.g., 10–100 µM) to identify potency trends .
  • Molecular docking : Compare binding affinities of active vs. inactive derivatives to target proteins (e.g., anticonvulsant targets like GABA receptors) .
  • Meta-analysis : Cross-reference biological data with structural analogs (e.g., propyl vs. methyl substituents) to isolate substituent-specific effects .

Advanced: What strategies optimize reaction yields during hydrazone formation?

  • Solvent selection : Polar protic solvents (e.g., ethanol/water mixtures) enhance Schiff base formation .
  • Catalysis : Acetic acid or NaOH accelerates imine bond formation .
  • Temperature control : Reflux (70–80°C) for 6–8 hours ensures completion without side reactions .
    Example : Condensation of 2-acetylbenzimidazole with aldehydes in ethanol/water (1:1) under NaOH yields 85–90% hydrazones .

Advanced: How can structure-activity relationships (SAR) be analyzed for hydrazone-linked benzimidazoles?

  • Substituent variation : Synthesize derivatives with different alkyl/aryl groups (e.g., propyl vs. phenyl) and compare bioactivity .
  • Computational modeling : Use DFT to calculate electron distribution (e.g., HOMO-LUMO gaps) and correlate with activity .
  • Pharmacophore mapping : Identify critical moieties (e.g., benzimidazole core, hydrazone linker) via 3D-QSAR .
    Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antitumor activity due to increased electrophilicity .

Advanced: How are intermediates purified to ensure high-purity final products?

  • Recrystallization : Use methanol/ethanol for intermediates (e.g., 1-(1H-benzimidazol-2-yl)ethanone) to remove unreacted starting materials .
  • Column chromatography : Separate hydrazone derivatives using silica gel and ethyl acetate/hexane gradients .
  • Melting point analysis : Confirm purity via sharp melting ranges (e.g., 215–217°C for target compounds) .

Advanced: What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to receptors (e.g., tubulin for anticancer activity) using crystal structures from PDB .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
  • ADMET prediction : Use SwissADME or pkCSM to evaluate bioavailability and toxicity .

Advanced: How can spectral data discrepancies between theoretical and experimental results be addressed?

  • Tautomerism : Hydrazone (E/Z) or benzimidazole (NH tautomers) can shift NMR/IR peaks. Use 2D NMR (COSY, HSQC) to resolve .
  • Solvent effects : Re-measure spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
  • X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for hydrazone geometry) .

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